4-Methoxy-1-phenyl-2-naphthoic acid
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Overview
Description
4-Methoxy-1-phenyl-2-naphthoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of naphthoic acid, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxynaphthalene with a Grignard reagent, followed by oxidation to yield the desired product . Another method includes the coupling of a zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed due to its efficiency in forming carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthoic acids, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-1-phenyl-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of chiral oxazolines and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of photochromic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to nuclear receptors and modulate gene expression, affecting cell differentiation and inflammation processes . The presence of the methoxy and phenyl groups enhances its ability to interact with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthoic acid
- 1-Methoxy-2-naphthoic acid
- 4-Hydroxy-6-methoxy-1-phenyl-2-naphthoic acid
Uniqueness
4-Methoxy-1-phenyl-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14O3 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-methoxy-1-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H,19,20) |
InChI Key |
BSSYRMNTXNONMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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